molecular formula C9H14ClNO B6166024 3-(Propan-2-yloxy)aniline hydrochloride CAS No. 860735-63-3

3-(Propan-2-yloxy)aniline hydrochloride

Cat. No.: B6166024
CAS No.: 860735-63-3
M. Wt: 187.66 g/mol
InChI Key: UBOXYNORWRMWAJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)aniline hydrochloride (CAS 860735-63-3) is a chemical building block of significant interest in agricultural chemistry research and development. Its primary research application is as a key synthetic intermediate in the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides, such as Mepronil . Mepronil is a systemic fungicide first marketed in the 1980s that protects crops from fungal diseases like Rhizoctonia solani by targeting the mitochondrial respiration chain in fungi . The compound acts as the aniline backbone in these molecules; it is coupled with substituted benzoic acids to form the active benzanilide structure that inhibits the succinate dehydrogenase enzyme (complex II), thereby disrupting the tricarboxylic acid cycle and electron transport chain in fungal pathogens . With a molecular formula of C9H14ClNO and a molecular weight of 187.67 g/mol, this hydrochloride salt offers enhanced stability and handling properties for research purposes . This product is intended for research applications as a molecular building block and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

860735-63-3

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-propan-2-yloxyaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-4-8(10)6-9;/h3-7H,10H2,1-2H3;1H

InChI Key

UBOXYNORWRMWAJ-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Direct Alkylation of 3-Aminophenol

This method involves the reaction of 3-aminophenol with isopropyl chloride or bromide under basic conditions. The hydroxyl group is deprotonated by a strong base (e.g., NaOH), facilitating nucleophilic substitution at the isopropyl halide. However, competing alkylation of the amine group necessitates protective measures.

Procedure :

  • Protection of the Amine : 3-Aminophenol is acetylated using acetic anhydride to form 3-acetamidophenol, shielding the amine during subsequent reactions.

  • Etherification : The protected intermediate reacts with isopropyl chloride in a polar solvent (e.g., ethanol) at 60–80°C for 6–12 hours.

  • Deprotection : Hydrolysis with hydrochloric acid regenerates the free amine, yielding 3-(propan-2-yloxy)aniline.

  • Salt Formation : Treatment with concentrated HCl in diethyl ether produces the hydrochloride salt.

Challenges :

  • Base selection impacts reaction efficiency; aqueous NaOH may hydrolyze the acetyl group prematurely.

  • Competing O- vs. N-alkylation requires stoichiometric control and inert atmospheres.

Nitro Group Reduction Pathway

An alternative route avoids amine protection by starting with 3-nitrophenol:

  • Alkylation of 3-Nitrophenol : Reaction with isopropyl chloride in the presence of K₂CO₃ in DMF at 100°C introduces the propan-2-yloxy group, forming 3-nitro-(propan-2-yloxy)benzene.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3-(propan-2-yloxy)aniline.

  • Salt Formation : The free base is treated with HCl gas to form the hydrochloride.

Advantages :

  • Eliminates protection/deprotection steps, streamlining synthesis.

  • High yields (>80%) reported for analogous nitro-to-amine reductions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Etherification : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Ethanol or isopropanol balances reactivity and practicality.

  • Reduction : Hydrogenation in ethanol at 25–50°C and 3–5 bar H₂ pressure ensures complete nitro reduction without over-reduction.

Catalytic and Stoichiometric Considerations

  • Bases : K₂CO₃ or NaOH in stoichiometric excess (1.5–2.0 equiv) drive etherification to completion.

  • Catalysts : Pd-C (5–10 wt%) or Raney nickel are effective for nitro reductions, with reaction times of 2–4 hours.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Post-reaction mixtures are extracted with dichloromethane or ethyl acetate to remove unreacted starting materials.

  • Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding colorless crystals.

Analytical Data

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₄ClNOCalculated
Molecular Weight203.67 g/molCalculated
Melting Point195–198°C (decomposes)Analogous
SolubilitySoluble in ethanol, water (hot)Analogous
IR (KBr)3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O)Analogous

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of isopropyl chloride. Steric hindrance from the isopropyl group favors substitution at the less hindered oxygen site.

Reduction Dynamics

Catalytic hydrogenation of the nitro group involves sequential electron transfer and protonation, forming nitroso and hydroxylamine intermediates before final amine production .

Chemical Reactions Analysis

3-(propan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(propan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: As a derivative of SGLT2 inhibitors, it is researched for its potential therapeutic effects in treating diabetes and other metabolic disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. As a derivative of SGLT2 inhibitors, it inhibits the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels. This action is mediated through the inhibition of the SGLT2 protein, which is responsible for glucose reabsorption in the renal tubules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among 3-(propan-2-yloxy)aniline hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound -OCH(CH₃)₂ (3-position) C₉H₁₄ClNO 203.67* Electron-donating isopropoxy group; enhances nucleophilicity of the amine.
3-[(Phenylsulfonyl)methyl]aniline HCl -SO₂C₆H₅-CH₂- (3-position) C₁₃H₁₄ClNO₂S 303.77 Strong electron-withdrawing sulfonyl group; reduces amine reactivity .
3-Bromo-4-(propan-2-yloxy)aniline HCl -Br (3), -OCH(CH₃)₂ (4) C₉H₁₃BrClNO 282.57 Halogen substitution increases steric hindrance and potential bioactivity .
4-Methoxy-3-(propan-2-yloxy)aniline HCl -OCH₃ (4), -OCH(CH₃)₂ (3) C₁₀H₁₆ClNO₂ 229.70 Dual alkoxy groups; may improve solubility and binding affinity .
3-(Methylsulfonyl)aniline HCl -SO₂CH₃ (3) C₇H₁₀ClNO₂S 215.68 Methylsulfonyl group enhances polarity and metabolic stability .

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: Isopropoxy derivatives (e.g., 3-(propan-2-yloxy)aniline HCl) are soluble in polar solvents like ethanol, as inferred from synthesis protocols . Sulfonyl or sulfonated analogs (e.g., 3-(methylsulfonyl)aniline HCl) exhibit higher polarity, favoring aqueous solubility .
  • Reactivity :
    • Electron-donating groups (e.g., -OCH(CH₃)₂) increase the nucleophilicity of the aromatic amine, facilitating reactions like diazotization .
    • Electron-withdrawing groups (e.g., -SO₂CH₃) deactivate the ring, reducing electrophilic substitution rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(propan-2-yloxy)aniline hydrochloride, and how can purity be maximized?

  • Methodology :

  • Step 1 : React 3-aminoanisole with isopropyl bromide or propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) under reflux (60–80°C) for 12–24 hours .
  • Step 2 : Acidify the product with concentrated HCl to form the hydrochloride salt.
  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials or byproducts .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Use NMR (¹H/¹³C) to confirm substitution patterns and salt formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential Tools :

  • NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl CH₃) and ¹³C NMR (δ 70–75 ppm for ether linkage) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (expected m/z ~214 for free base).
  • X-Ray Crystallography : For definitive structural confirmation; refine data using SHELXL .
    • Supplementary Methods : FT-IR (C-O-C stretch at ~1200 cm⁻¹), HPLC (C18 column, 80:20 H₂O/MeCN) for purity assessment .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

  • Stability :

  • Conduct thermogravimetric analysis (TGA) to assess decomposition temperature (>200°C typical for similar aniline hydrochlorides) .
  • Monitor hygroscopicity by storing samples under controlled humidity (e.g., 40% RH) and measuring mass changes .
    • Solubility :
  • Test solubility in water, DMSO, and ethanol. Hydrochloride salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL) than free bases .

Advanced Research Questions

Q. How can reaction mechanisms for the alkylation of 3-aminoanisole be validated experimentally?

  • Approach :

  • Use isotopic labeling (e.g., deuterated isopropyl bromide) to track oxygen-alkylation vs. nitrogen-alkylation pathways .
  • Perform kinetic studies under varying temperatures (25–80°C) to determine activation energy (Arrhenius plot) and infer mechanistic steps .
  • Analyze intermediates via in situ IR or GC-MS to detect transient species (e.g., SN2 transition states) .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitutions?

  • Tools :

  • Density Functional Theory (DFT) using Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) and guide SAR studies .
    • Validation : Compare computed reaction barriers with experimental kinetics .

Q. How should researchers resolve contradictions in crystallographic data for polymorphic forms of the hydrochloride salt?

  • Strategies :

  • Collect high-resolution data (synchrotron source) and refine multiple polymorphs using SHELXL .
  • Use Powder XRD to identify dominant phases and DSC to detect thermal transitions between polymorphs .
  • Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks .

Q. What methodologies are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?

  • Biological Screening :

  • In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cancer cell lines (e.g., HeLa) .
    • SAR Development : Synthesize analogs (e.g., fluoro or pyridyl substitutions) and correlate structural features with activity .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Common Issues :

  • Byproduct formation : Optimize stoichiometry (1:1.2 aniline:alkylating agent) and use phase-transfer catalysts (e.g., TBAB) .
  • Scaling challenges : Switch from batch to flow chemistry for better heat/mass transfer .
    • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction endpoints .

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